molecular formula C3H9KOSi B7822671 potassium;trimethyl(oxido)silane

potassium;trimethyl(oxido)silane

Cat. No.: B7822671
M. Wt: 128.29 g/mol
InChI Key: LBKJNHPKYFYCLL-UHFFFAOYSA-N
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Description

Potassium trimethyl(oxido)silane (IUPAC name: potassium;trimethyl(oxido)silane), also known as potassium trimethylsilanolate, is a silanolate salt with the molecular formula C₃H₉KOSi and a molecular weight of 128.29 g/mol . It appears as a white to off-white crystalline powder with a melting point of 135–138°C and a density of 0.91 g/mL at 25°C . Structurally, it consists of a trimethylsilyl group bonded to an oxygen atom, which is ionically paired with a potassium cation.

Properties

IUPAC Name

potassium;trimethyl(oxido)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9OSi.K/c1-5(2,3)4;/h1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKJNHPKYFYCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9KOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

The most extensively documented method involves the reaction of hexamethyldichlorosilane (Me₃SiCl₂) with potassium hydroxide (KOH) under controlled conditions. In a nitrogen atmosphere, Me₃SiCl₂ is gradually added to a stirred suspension of KOH, followed by refluxing at 100–103°C for 10–15 hours. The reaction proceeds via a hydrolysis-condensation pathway, yielding potassium trimethylsilanolate and hydrochloric acid as a byproduct. A critical step is the continuous removal of water during reflux to shift the equilibrium toward product formation.

Optimization of Molar Ratios

The molar ratio of Me₃SiCl₂ to KOH significantly impacts yield and purity. Patent data reveal optimal ratios ranging from 4:1 to 10:1 (Me₃SiCl₂:KOH), with a 4:1 ratio achieving 99.99% purity. Excess KOH ensures complete deprotonation of the silanol intermediate, while higher Me₃SiCl₂ concentrations improve reaction kinetics.

Centrifugal Spray Drying Process

Post-reaction, the crude product undergoes centrifugal spray drying at 2500–3500 rpm and 100–120°C to obtain crystalline potassium trimethylsilanolate. This step eliminates residual solvents and byproducts, producing a free-flowing white powder. The process parameters—rotational speed and temperature—are calibrated to prevent thermal degradation while ensuring efficient solvent evaporation.

Results and Product Characteristics

The patent method yields potassium trimethylsilanolate with >99% purity and no detectable methanol residues. Crystallinity is confirmed via X-ray diffraction, and the absence of polychlorinated biphenyls (PCBs) enhances its suitability for pharmaceutical and polymer applications.

Synthesis from Hexamethyldisiloxane in Dimethyl Sulfoxide

Reaction Setup and Conditions

An alternative route employs hexamethyldisiloxane (Me₃SiOSiMe₃) as the starting material, reacting with KOH in dimethyl sulfoxide (DMSO) at 60–80°C for 2–4 hours. The reaction mechanism involves base-induced cleavage of the Si–O–Si bond, forming potassium trimethylsilanolate and trimethylsilanol as intermediates.

Solvent and Temperature Effects

DMSO acts as both solvent and catalyst, polarizing the Si–O bond and facilitating nucleophilic attack by hydroxide ions. Elevated temperatures (80°C) accelerate reaction rates but require precise control to avoid side reactions, such as oxidation of DMSO.

Isolation and Purification

Post-reaction, the mixture is filtered to remove unreacted KOH, and the product is isolated via solvent evaporation under reduced pressure. Residual DMSO is removed through repeated washing with anhydrous ether, yielding a hygroscopic solid with 95–98% purity.

Metathesis Reactions Using Organometallic Precursors

Challenges in Scalability

While this route avoids halogenated precursors, its industrial application is limited by low yields (70–75%) and the need for stringent anhydrous conditions. Additionally, the hygroscopic nature of potassium trimethylsilanolate complicates storage and handling.

Comparative Analysis of Synthesis Methods

Efficiency and Yield

Method Yield Purity Reaction Time
Me₃SiCl₂ + KOH>99%>99%10–15 hours
Me₃SiOSiMe₃ + KOH (DMSO)95–98%95–98%2–4 hours
Metathesis with KOtBu70–75%90–95%12–24 hours

Industrial Applicability

The Me₃SiCl₂ route is favored for large-scale production due to its high yield and compatibility with continuous manufacturing processes. In contrast, the DMSO-based method offers shorter reaction times but faces challenges in solvent recovery and waste management .

Chemical Reactions Analysis

Types of Reactions

Potassium;trimethyl(oxido)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aryl iodides and aliphatic alkynylsilanols. The reactions are typically carried out under mild conditions, often in the presence of organic solvents such as tetrahydrofuran, diethyl ether, toluene, and dichloromethane .

Major Products

The major products formed from reactions involving this compound include primary amides, carboxylic acids, monoalkyl phosphonates, E-alkenes, and nitrocefin .

Scientific Research Applications

Key Applications

  • Cross-Coupling Reactions
    • Suzuki-Miyaura Coupling : TMSOK serves as a base in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. Its use in this context allows for rapid reactions under mild conditions, enhancing yields and reducing reaction times compared to traditional methods .
    • Fluoride-Free Alternative : Unlike conventional cross-coupling methods that may involve fluoride-containing reagents, TMSOK offers a fluoride-free alternative, minimizing environmental impact and health hazards associated with fluoride.
  • Ester Hydrolysis
    • TMSOK is effective in hydrolyzing esters to their corresponding carboxylic acids. The reaction proceeds through a nucleophilic attack by the silanolate anion on the ester carbonyl group, followed by hydrolysis. This method is advantageous for sensitive functional groups, as it operates under milder conditions than traditional acidic or basic hydrolysis .
  • Deprotection Reactions
    • The compound is utilized in deprotection strategies, particularly in the removal of protecting groups from functionalized substrates. Its ability to cleave esters under non-aqueous conditions makes it valuable for synthesizing complex organic molecules .
  • Synthesis of Functionalized Compounds
    • TMSOK has been employed in various synthetic pathways to produce functionalized compounds, including the synthesis of EE-alkenes and nitrocefin. Its role as a coupling promoter in reactions involving aliphatic alkynylsilanols with aryl iodides further showcases its versatility .

Comparative Analysis with Other Silanol Salts

The following table compares potassium trimethylsilanolate with other alkali metal trimethylsilanolates:

CompoundFormulaKey Features
Potassium TrimethylsilanolateK[Si(CH₃)₃O]Effective base for cross-coupling reactions
Sodium TrimethylsilanolateNa[Si(CH₃)₃O]Similar reactivity but less commonly used
Lithium TrimethylsilanolateLi[Si(CH₃)₃O]More reactive but less stable; specific applications
Trimethylsiloxysilane(CH₃)₃Si-O-Si(CH₃)₃Lacks basic properties; used for different applications

This comparison highlights the unique stability and effectiveness of potassium trimethylsilanolate as a base in facilitating complex organic transformations.

Case Study 1: Rapid Suzuki-Miyaura Cross-Coupling

A study demonstrated the use of TMSOK in a Suzuki-Miyaura cross-coupling reaction involving neopentyl 4-fluorophenylboronic ester and various aryl halides. The optimized conditions yielded products in high efficiency, showcasing TMSOK's ability to enhance reaction rates significantly compared to traditional bases .

Case Study 2: Ester Hydrolysis

In another investigation, potassium trimethylsilanolate was applied to hydrolyze esters under mild conditions. The study revealed that TMSOK effectively converted esters into carboxylic acids with improved yields and shorter reaction times compared to conventional methods, thus proving its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of potassium;trimethyl(oxido)silane involves its ability to act as a nucleophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the compound, allowing it to effectively participate in hydrolysis, conversion, and coupling reactions. The potassium ion stabilizes the negative charge on the oxido group, facilitating the formation of reaction intermediates and products .

Comparison with Similar Compounds

Structural Analogs: Silanolate Salts

Table 1: Comparison of Alkali Metal Trimethylsilanolates
Property Potassium Trimethylsilanolate Lithium Trimethylsilanolate
Molecular Formula C₃H₉KOSi C₃H₉LiOSi
Molecular Weight 128.29 g/mol 108.21 g/mol
Melting Point 135–138°C Not explicitly reported
Density 0.91 g/mL Not explicitly reported
Hazard Profile Corrosive (H314) Corrosive (H314)
Key Applications Metallacyclosilane synthesis Deprotonation in enantioselective reactions

Key Differences :

  • Reactivity: Potassium derivatives are less Lewis acidic than lithium analogs due to the larger ionic radius of K⁺, which may reduce their efficacy in certain deprotonation reactions but enhance solubility in non-polar solvents .
  • Synthetic Utility: Lithium trimethylsilanolate is preferred in reactions requiring chiral retention, as its smaller cation stabilizes intermediates better .

Functional Analogs: Organosilicon Bases

Table 2: Comparison with Fluorinated Alkylsilanes
Compound Yield in N-Oxide Reactions Optimal Conditions
Potassium Trimethyl(oxido)silane Not explicitly reported −20°C, 3 equiv. base
(Pentafluoroethyl)trimethylsilane 85–95% −20°C, 1 equiv. base
(Heptafluoropropyl)trimethylsilane 78–92% −20°C, 1 equiv. base
(Difluoromethyl)trimethylsilane 45–60% Higher silane loading

Key Findings :

  • Fluorinated alkylsilanes generally outperform non-fluorinated analogs in yield and efficiency. For example, (pentafluoroethyl)trimethylsilane achieves >90% yields under mild conditions, whereas potassium trimethyl(oxido)silane requires excess base (3 equivalents) for comparable reactivity .
  • Steric and electronic effects from fluorination enhance electrophilicity, making these silanes more reactive toward N-oxides.

Anchoring Groups in Materials Science

Potassium trimethyl(oxido)silane shares structural motifs with silicone-based anchoring groups used in dye-sensitized solar cells (DSSCs). For example:

  • Diethoxy(oxido(oxo)titanio)silane (A1) : Enhances electron-accepting ability in DSSCs .
  • Trimethyl(octadecyloxy)silane : Used in hydrophobic coatings but lacks the oxido group critical for base-mediated reactivity .

Q & A

Q. What are the standard synthetic routes for potassium trimethylsilanolate, and how can reaction efficiency be optimized?

Potassium trimethylsilanolate is typically synthesized via the reaction of trimethylsilanol with a potassium base (e.g., potassium hydroxide or potassium metal) in anhydrous conditions. The reaction is often conducted in tetrahydrofuran (THF) under inert atmosphere to prevent hydrolysis. Key steps include:

  • Purification : Post-reaction, the product is precipitated from diethyl ether at low temperatures (–25 °C) and dried under high vacuum to remove residual solvents .
  • Yield Optimization : Maintaining stoichiometric excess of the potassium source and controlling moisture levels are critical for achieving yields >80% .

Q. How can researchers characterize the purity and structural integrity of potassium trimethylsilanolate?

Spectroscopic methods are essential:

  • ¹H-NMR : Peaks at δ 0.22 ppm (s, 9H) confirm the presence of trimethylsilyl groups .
  • ¹³C-NMR : A signal at δ -0.6 ppm corresponds to the silicon-bound methyl carbons .
  • Elemental Analysis : Verify potassium content (~30.4% by mass) and silicon-to-oxygen ratios .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition typically occurring above 135°C .

Q. What safety protocols are critical when handling potassium trimethylsilanolate?

  • Protective Equipment : Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Moisture Control : Store in sealed containers under inert gas (e.g., argon) to prevent hydrolysis, which may release corrosive byproducts .
  • Waste Disposal : Neutralize residual material with ethanol before disposal in designated organic waste streams .

Advanced Research Questions

Q. How does potassium trimethylsilanolate function as a precursor in hybrid material synthesis for photovoltaics?

In dye-sensitized solar cells (DSSCs), silanolate derivatives act as anchoring groups, facilitating electron transfer between organic dyes and semiconductor surfaces (e.g., TiO₂). For example:

  • Design : Modify the silanolate’s alkoxy groups (e.g., methoxy vs. ethoxy) to tune interfacial charge transfer efficiency .
  • Performance Metrics : DSSCs using silanolate-based anchors exhibit up to 15% improvement in photon-to-current efficiency compared to carboxylate anchors .

Q. What mechanistic insights explain its reactivity in deprotonation and silylation reactions?

Potassium trimethylsilanolate is a strong base (pKa ~15–18 in THF) due to the electron-donating trimethylsilyl group. Key mechanisms include:

  • Deprotonation : Efficiently abstracts protons from alcohols, amines, or weakly acidic C–H bonds (e.g., ketones), forming silyl ether intermediates .
  • Nucleophilic Silylation : Reacts with electrophiles (e.g., alkyl halides) to install trimethylsilyl groups, with reaction rates influenced by solvent polarity .

Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting points)?

  • Example Conflict : Literature reports melting points ranging from 135–138°C vs. broader ranges in older studies.
  • Resolution : Verify purity via NMR and elemental analysis. Contamination by residual solvents (e.g., THF) or hydrolysis products (e.g., trimethylsilanol) may depress observed melting points .

Q. What solvent systems optimize its reactivity in organometallic catalysis?

  • Polar Aprotic Solvents : THF enhances solubility and base strength due to its Lewis basicity, favoring rapid deprotonation .
  • Non-Polar Solvents : Hexane or toluene reduce side reactions (e.g., silyl ether formation) in sterically hindered substrates .
  • Temperature Effects : Reactions in THF at –78°C improve selectivity for kinetic over thermodynamic products .

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